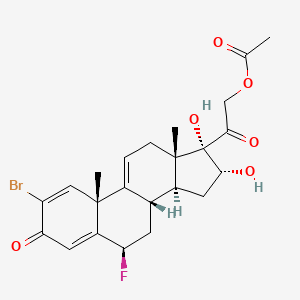
2-Bromo-6beta-fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6beta-fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate is a useful research compound. Its molecular formula is C23H26BrFO6 and its molecular weight is 497.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Bromo-6beta-fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate (CAS No. 60864-73-5) is a synthetic glucocorticoid with significant biological activity. This compound is structurally related to other glucocorticoids and exhibits potent anti-inflammatory and immunosuppressive properties. Its molecular formula is C23H26BrFO6, with a molecular weight of approximately 497.35 g/mol .
The biological activity of this compound is primarily mediated through its interaction with glucocorticoid receptors (GRs). Upon binding to GRs in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it regulates gene expression involved in inflammatory and immune responses. This modulation leads to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory proteins .
Biological Activities
1. Anti-inflammatory Effects
- The compound has been shown to significantly reduce inflammation in various animal models of inflammatory diseases. It inhibits the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators.
- Case Study : In a study involving rats with induced paw edema, administration of this compound resulted in a marked decrease in swelling compared to control groups.
2. Immunosuppressive Properties
- It exhibits immunosuppressive effects by downregulating T-cell activation and proliferation. This property is beneficial in treating autoimmune diseases.
- Research Finding : In vitro studies demonstrated that the compound reduced the proliferation of activated lymphocytes by up to 70% .
3. Glucocorticoid Activity
- As a glucocorticoid, it mimics cortisol's effects in regulating metabolism and immune response. Its potency can be compared to well-known glucocorticoids such as dexamethasone and betamethasone.
- Comparison Table :
| Compound Name | Structure Features | Potency Level | Common Uses |
|---|---|---|---|
| This compound | Bromine at position 2; Fluorine at position 6 | Moderate | Inflammatory diseases |
| Dexamethasone | Methyl group at position 16; No hydroxyl at position 21 | High | Autoimmune disorders |
| Betamethasone | Fluorine substitution at position 6; Hydroxyl at position 21 | Very High | Dermatological conditions |
Synthesis and Derivatives
The synthesis of this compound involves several key steps:
- Halogenation : Bromination at the 2-position.
- Fluorination : Fluorination at the 6β-position.
- Hydroxylation : Introduction of hydroxyl groups at positions 16, 17, and 21.
- Acetylation : Addition of an acetate group at position 21.
These synthetic routes are critical for obtaining high yields and purity necessary for biological testing .
Applications in Medicine
Due to its biological activity, this compound has potential applications in:
- Treating Asthma : Its anti-inflammatory properties can alleviate symptoms associated with asthma attacks.
- Autoimmune Disorders : The immunosuppressive effects make it suitable for managing conditions like rheumatoid arthritis and lupus.
- Dermatological Treatments : Effective in treating inflammatory skin conditions due to its potent glucocorticoid activity.
属性
CAS 编号 |
60864-73-5 |
|---|---|
分子式 |
C23H26BrFO6 |
分子量 |
497.3 g/mol |
IUPAC 名称 |
[2-[(6R,8S,10R,13S,14S,16R,17S)-2-bromo-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H26BrFO6/c1-11(26)31-10-20(29)23(30)19(28)8-14-12-6-17(25)15-7-18(27)16(24)9-21(15,2)13(12)4-5-22(14,23)3/h4,7,9,12,14,17,19,28,30H,5-6,8,10H2,1-3H3/t12-,14+,17-,19-,21-,22+,23+/m1/s1 |
InChI 键 |
XPLXQTZSCTVTKW-GTFPCPOTSA-N |
手性 SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC=C3[C@H]2C[C@H](C4=CC(=O)C(=C[C@]34C)Br)F)C)O)O |
规范 SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CC(C4=CC(=O)C(=CC34C)Br)F)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















